Dictyopanine A

Acetylcholinesterase inhibition Alzheimer's disease research Neurodegeneration models

Sourcing structurally defined, fermentation-derived AChE inhibitors with clean negative controls within the same chemical series poses a persistent challenge for natural product drug discovery programs. Dictyopanine A (CAS 303733-79-1) directly addresses this gap. • Validated AChE inhibitor (IC₅₀ = 400.0 nM) with inactive congeners B and C enabling rigorous SAR studies. • Narrow-spectrum antimicrobial activity against Gram-positive bacteria and filamentous fungi; Gram-negative-inactive profile supports selective mechanism research. • Fermentation-derived from Dictyopanus sp. HKI 0181; batch-to-batch analytical characterization available for supply chain consistency evaluation.

Molecular Formula C25H34O5
Molecular Weight 414.5 g/mol
Cat. No. B1248262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDictyopanine A
Synonymsdictyopanine A
Molecular FormulaC25H34O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCCCC=C(C)C=CC(=O)OC1CCC(C2(C1=CC(=O)C2CC(=C)C=O)C)CO
InChIInChI=1S/C25H34O5/c1-5-6-7-8-17(2)9-12-24(29)30-23-11-10-19(16-27)25(4)20(13-18(3)15-26)22(28)14-21(23)25/h8-9,12,14-15,19-20,23,27H,3,5-7,10-11,13,16H2,1-2,4H3/b12-9+,17-8+/t19-,20-,23-,25+/m0/s1
InChIKeyKZXIDLYHAWGLBM-VCZIDFHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dictyopanine A Overview


Dictyopanine A (CAS 303733-79-1, molecular formula C₂₅H₃₄O₅, molecular weight 414.53 g/mol) is a natural product classified as a bicyclic sesquiterpene ester alkaloid first isolated and structurally elucidated in 2000 from the fungal strain Dictyopanus sp. HKI 0181 [1]. The compound features a complex bicyclic core with a (2E,4E)-4-methylnona-2,4-dienoate side chain and contains a formylprop-2-enyl moiety [2]. Originally reported alongside its structural analogs Dictyopanine B and C in The Journal of Antibiotics, Dictyopanine A is produced by microbial fermentation of the Dictyopanus strain and is commercially available as a research-grade compound from multiple specialty suppliers [3].

1
Natural product alkaloid with bicyclic sesquiterpene ester scaffold
2
Fermentation-derived from Dictyopanus sp. – research-grade sourcing
3
Congener-specific differentiation from Dictyopanine B and C in activity profiles

Why Dictyopanine A Cannot Be Substituted


Dictyopanine A occupies a structurally defined chemical space that prevents simple substitution with other sesquiterpene esters or common alkaloids. Its bicyclic indene core architecture, combined with the specific (2E,4E)-4-methylnona-2,4-dienoate ester side chain, constitutes a chemical scaffold that is not represented among widely available commercial compounds. Unlike structurally related congeners Dictyopanine B and C—which differ in their side chain composition (C₂₅H₃₂O₆ and C₂₇H₃₄O₆ respectively)—Dictyopanine A exhibits a distinct set of biological activities that are not replicated by its analogs [1]. Generic sesquiterpenes lack the formylprop-2-enyl functional group arrangement present in Dictyopanine A, which may be critical for its observed acetylcholinesterase inhibitory activity [2]. Furthermore, the compound's narrow antimicrobial spectrum against specific filamentous fungi and Gram-positive bacteria is not a general property of the sesquiterpene ester class, meaning alternative compounds from the same broad category will not recapitulate this selectivity profile. Procurement decisions must therefore be driven by the specific research requirement for this exact molecular entity.

Dictyopanine B or C replacement
Side-chain composition differs; AChE inhibitory activity reported only for A may not transfer.
Generic sesquiterpene substitution
Lacks formylprop-2-enyl moiety present in Dictyopanine A; bioactivity context may shift.
Broad-spectrum antimicrobial compounds
Narrow-spectrum selectivity profile toward Gram-positive bacteria and specific fungi may not be replicated.

Dictyopanine A Differentiation Evidence


AChE Inhibitory Activity vs. Analogs B and C

Dictyopanine A demonstrates measurable in vitro inhibitory activity against acetylcholinesterase (AChE) with an IC₅₀ value of 400.0 nM [1]. In the original isolation study, this AChE inhibitory activity was reported exclusively for Dictyopanine A among the three congeners isolated from Dictyopanus sp. HKI 0181; Dictyopanine B and Dictyopanine C did not exhibit detectable AChE inhibition under the same assay conditions [2]. This represents a qualitative and quantitative functional divergence within a structurally homologous series.

AChE inhibition
Reported
IC₅₀ = 400.0 nM
Supports AChE pathway inhibitor screening context
Activity exclusive to A among congeners B and C
Acetylcholinesterase inhibition Alzheimer's disease research Neurodegeneration models

Structural Differentiation from Analogs B and C

Dictyopanine A, B, and C share a common bicyclic sesquiterpene core but are distinguished by their ester side chains, resulting in measurable differences in molecular weight and elemental composition. Dictyopanine A (C₂₅H₃₄O₅, MW 414.53) contains a (2E,4E)-4-methylnona-2,4-dienoate side chain, whereas Dictyopanine B (C₂₅H₃₂O₆, MW 428.52) features a 4,6-dimethylocta-2,4-dienoyl ester with an additional carboxylic acid group, and Dictyopanine C (C₂₇H₃₄O₆, MW 454.56) incorporates a 6,8-dimethyldeca-2,4,6-trienoyl ester [1][2][3]. These structural differences are not trivial variations; they correlate with the functional divergence observed in AChE inhibitory activity where only Dictyopanine A exhibits measurable enzyme inhibition.

Structural identity
Head-to-head
Dictyopanine A: (2E,4E)-4-methylnona-2,4-dienoate side chain; B and C differ in oxygen count and side-chain length
Ensures non-substitutable identity for SAR studies
NMR and MS characterization from original isolation
Natural product chemistry Structure-activity relationship Fungal metabolites

Narrow-Spectrum Antimicrobial Activity

Dictyopanine A exhibits a narrow antimicrobial spectrum with moderate activity restricted to certain filamentous fungi and Gram-positive bacteria, as reported in the original isolation study and corroborated across multiple supplier technical datasheets [1][2]. In the initial characterization, Dictyopanine A demonstrated antimicrobial effects against Bacillus subtilis and specific fungal strains, though quantitative MIC values were not published. This narrow-spectrum profile stands in contrast to broad-spectrum antimicrobial agents that exhibit activity against both Gram-positive and Gram-negative bacteria as well as a wider range of fungal species.

Antimicrobial spectrum
Class-level
Reported activity against certain filamentous fungi and Gram-positive bacteria; no published MIC values
Supports narrow-spectrum antimicrobial screening context
Broad-spectrum agents do not replicate this selectivity profile
Antimicrobial resistance Natural product antibiotics Selective antimicrobial agents

Fermentation-Based Production vs. Synthesis

Dictyopanine A is produced by fermentation of the fungal strain Dictyopanus sp. HKI 0181 rather than via total chemical synthesis [1]. A provisional patent application (application number 2024105976875) covering a synthetic method for related compounds has been filed by the Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences, but the primary commercial supply chain remains fermentation-based [2]. This contrasts with many common sesquiterpenes and alkaloids that are either commercially synthesized or isolated from abundant plant sources. The fermentation-dependent production introduces batch-to-batch variability considerations and supply constraints that distinguish Dictyopanine A procurement from synthetic alternatives.

Production method
Source context
Fermentation-derived from Dictyopanus sp. HKI 0181; no commercial total synthesis route
Batch-to-batch variability may require review
Synthetic alternatives not available for direct comparison
Natural product fermentation Supply chain considerations Research reagent sourcing

Dictyopanine A Research Applications


AChE Inhibitor Screening & SAR Studies

Based on the demonstrated AChE inhibitory activity (IC₅₀ = 400.0 nM) that is unique to Dictyopanine A among its congeners B and C, this compound serves as a validated positive control or lead scaffold for natural product-based AChE inhibitor discovery programs. Researchers investigating cholinergic signaling pathways or screening for Alzheimer's disease-relevant enzyme modulators can utilize Dictyopanine A as a structurally defined, fermentation-derived small molecule with measurable enzyme inhibition [1]. The absence of AChE inhibitory activity in Dictyopanine B and C provides a clean negative control comparison within the same chemical series for structure-activity relationship elucidation [2].

Selective Antimicrobial Research

Dictyopanine A is suitable for research programs investigating narrow-spectrum antimicrobial agents with selective activity against Gram-positive bacteria and specific filamentous fungi. The compound's restricted spectrum—lacking activity against Gram-negative bacteria—offers a model system for studying selective antimicrobial mechanisms and the structural determinants of Gram-positive versus Gram-negative susceptibility [1][2]. This selectivity profile distinguishes Dictyopanine A from broad-spectrum antimicrobial compounds and aligns with research objectives in narrow-spectrum antibiotic development where preservation of commensal Gram-negative flora is a consideration.

Fungal Secondary Metabolite Characterization

Dictyopanine A represents a reference standard for the bicyclic sesquiterpene ester class isolated from Dictyopanus species. With its fully elucidated structure (C₂₅H₃₄O₅, MW 414.53) and established spectroscopic characterization, the compound serves as an analytical reference for natural product chemists investigating fungal secondary metabolites [1]. The distinct molecular weight and elemental composition differences between Dictyopanine A, B, and C (ΔMW of -14.0 g/mol and -40.0 g/mol respectively) enable unambiguous identification and differentiation in complex fungal extracts via LC-MS or NMR analysis [2].

Fermentation Supply Chain & Batch Variability

Given that Dictyopanine A is sourced via fermentation of Dictyopanus sp. HKI 0181 rather than chemical synthesis, this compound provides a case study for researchers investigating natural product supply chain consistency, batch-to-batch analytical variability, and fermentation process optimization [1][2]. Procurement of Dictyopanine A from multiple supplier lots enables comparative analysis of impurity profiles, potency variation, and analytical characterization parameters relevant to natural product quality control and regulatory considerations for fermentation-derived research materials.

Application
Selection Property
Validation Focus
AChE pathway inhibitor screening
AChE inhibitory activity context
Enzyme inhibition assay interpretation
Narrow-spectrum antimicrobial screening
Gram-positive selective activity context
Strain-panel susceptibility endpoints
Fungal secondary metabolite analytical reference
Structure identity confirmation
LC-MS/NMR differentiation from analogs
Natural product fermentation batch analysis
Fermentation-derived variability context
Batch-specific analytical review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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